molecular formula C12H17NO3S B14868969 N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-phenylmethanesulfonamide

N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-phenylmethanesulfonamide

Cat. No.: B14868969
M. Wt: 255.34 g/mol
InChI Key: QNUPGNFGRLRKRQ-UHFFFAOYSA-N
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Description

N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-phenylmethanesulfonamide is an organic compound featuring a cyclopropyl group, a hydroxymethyl group, and a phenylmethanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-phenylmethanesulfonamide typically involves multiple steps. One common approach includes the reaction of 1-(hydroxymethyl)cyclopropane with phenylmethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-phenylmethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Azido derivatives.

Scientific Research Applications

N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-phenylmethanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The cyclopropyl group provides rigidity to the molecule, enhancing its binding affinity to target sites. The sulfonamide moiety can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the cyclopropyl and hydroxymethyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H17NO3S

Molecular Weight

255.34 g/mol

IUPAC Name

N-[[1-(hydroxymethyl)cyclopropyl]methyl]-1-phenylmethanesulfonamide

InChI

InChI=1S/C12H17NO3S/c14-10-12(6-7-12)9-13-17(15,16)8-11-4-2-1-3-5-11/h1-5,13-14H,6-10H2

InChI Key

QNUPGNFGRLRKRQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CNS(=O)(=O)CC2=CC=CC=C2)CO

Origin of Product

United States

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